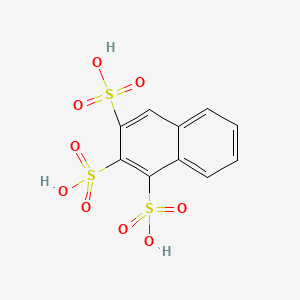

Naphthalenetrisulfonic acid

Description

Naphthalenetrisulfonic acid (NTSA) refers to a class of aromatic sulfonic acids with three sulfonate (-SO₃H) groups attached to a naphthalene backbone. The most common isomers include 1,3,5-naphthalenetrisulfonic acid (CAS: 6654-64-4) and 1,3,6-naphthalenetrisulfonic acid (CAS: 19437-42-4), which differ in the positions of sulfonate substituents . These compounds are typically synthesized as sodium salts (e.g., trisodium salt hydrate) for enhanced solubility and stability . NTSA derivatives are widely used in industrial applications, including dyes, catalysts, and biochemical research, due to their strong acidity and chelating properties .

Properties

Molecular Formula |

C10H8O9S3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

naphthalene-1,2,3-trisulfonic acid |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |

InChI Key |

GPUMPJNVOBTUFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenetrisulfonic acid can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The reaction conditions typically include:

Temperature: 100-150°C

Reagents: Fuming sulfuric acid (oleum)

Reaction Time: Several hours

The sulfonation reaction introduces sulfonic acid groups at the 1, 2, and 3 positions of the naphthalene ring, resulting in the formation of Naphthalenetrisulfonic acid.

Industrial Production Methods

In industrial settings, the production of Naphthalenetrisulfonic acid follows similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also involve purification steps such as crystallization and filtration to obtain the desired compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS reactions, with sulfonic groups directing incoming electrophiles. Key examples include:

-

Nitration : Reaction with nitric acid forms nitro derivatives (e.g., 1-nitronaphthalene) .

-

Halogenation : Chlorine or bromine substitutes hydrogen atoms, forming halogenated derivatives .

-

Sulfonation : While sulfonic groups are already present, additional sulfonation may occur under extreme conditions, though this is less common due to steric and electronic effects .

Isomer Comparison

Biological and Analytical Reactions

-

Biochemical research : The 1,3,6-isomer’s trisodium salt is studied for its role as an anionic chromophore in diagnostic applications.

-

Analytical chemistry : Sulfonic groups enable functionalization for use in chromatography or sensing applications.

Stability and Reactivity

Naphthalenetrisulfonic acids are stable under normal conditions but may decompose at extreme temperatures. Their sulfonic groups are highly acidic (pKa ~1), making them strong Brønsted acids in solution .

Scientific Research Applications

Naphthalenetrisulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalenetrisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins, enzymes, and other biomolecules. The compound can also participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Isomerism and Physicochemical Properties

The sulfonate group positions significantly influence reactivity and applications:

- 1,3,5-Naphthalenetrisulfonic Acid : This isomer exhibits lower symmetry, leading to distinct electronic properties. It is regulated under EPA guidelines (40 CFR § 721.11052) due to workplace safety concerns .

- 1,3,6-Naphthalenetrisulfonic Acid : A more symmetrical isomer with higher solubility in aqueous solutions (434.31 g/mol molecular weight for trisodium salt) . Its ozonation kinetics are pH- and temperature-dependent, with degradation intermediates like pyruvic and acetic acid .

Table 1: Physicochemical Comparison of NTSA Isomers

| Property | 1,3,5-NTSA | 1,3,6-NTSA |

|---|---|---|

| CAS Number | 6654-64-4 | 19437-42-4 |

| Molecular Formula | C₁₀H₅O₉S₃ | C₁₀H₅O₉S₃ |

| Solubility (Water) | Moderate | High |

| Regulatory Status | EPA-regulated | Unrestricted |

Functional Comparisons with Other Sulfonated Compounds

- Sulfonated Distamycin Derivatives : FCE 27164 (1,3,5-NTSA derivative) exhibits antiangiogenic activity via bFGF complexing, outperforming disulfonic analogues .

- Polysulfonated Dyes : Evans blue and trypan blue inhibit TNF-α binding (IC₅₀ ~0.75–1 mM) but lack the urea core of suramin, reducing specificity .

- Dyes and Sensitizers: Amino-functionalized NTSA derivatives (e.g., CAS 106359-91-5) are strong skin sensitizers, unlike non-aminated isomers .

Chemical Reactivity and Stability

Q & A

Basic: How can naphthalenetrisulfonic acid isomers be separated and quantified in complex mixtures?

Methodological Answer :

Isomeric separation of NTSA derivatives (e.g., 1,3,6-NTSA, 8-amino-1,3,6-NTSA) can be achieved via temperature-regulated phase-separation chromatography (TRDC) . Key parameters include:

- Mobile phase : Water–acetonitrile–ethyl acetate (3:8:4 v/v) at 2.0 μL/min flow rate .

- Detection : UV absorbance at 254 nm with cooling at 5°C to enhance phase separation.

- Validation : Use mixed analyte spikes (e.g., 1-naphthol, disulfonic acids) to confirm resolution and retention times.

Basic: What are the solubility properties of naphthalenetrisulfonic acid in aqueous and organic solvents?

Methodological Answer :

NTSA exhibits pH-dependent solubility due to its trisulfonic groups. Experimental data from the Handbook of Aqueous Solubility Data show:

- Water solubility : 1.84 × 10² g/L (≈0.48 M) at 20°C .

- Organic solvents : Limited solubility in acetonitrile and ethyl acetate without ion-pairing agents. Adjust solvent polarity and temperature to optimize dissolution.

Advanced: How do electrostatic interactions influence NTSA adsorption in environmental systems?

Methodological Answer :

In adsorption studies (e.g., activated carbon systems), NTSA behavior is governed by:

- Surface charge : At pH > 3, NTSA’s sulfonate groups deprotonate, creating strong electrostatic repulsion with negatively charged adsorbents.

- Competitive ions : Presence of Cd(II), Cr(III), or Hg(II) enhances adsorption via cation-sulfonate bridging, increasing capacity by 20–40% .

- Experimental design : Use zeta potential measurements and Langmuir isotherms to quantify ion-specific effects.

Advanced: What catalytic systems effectively degrade NTSA in wastewater treatment?

Methodological Answer :

Ozonation with metal catalysts is highly effective:

- Homogeneous catalysis : Fe²⁺/Mn²⁺ at pH 3–5 accelerates NTSA degradation by generating hydroxyl radicals. Rate constants increase by 3× compared to ozonation alone .

- Heterogeneous catalysis : Activated carbon-supported catalysts reduce secondary pollution. Monitor sulfonate group cleavage via LC-MS to confirm mineralization pathways.

Basic: How can structural isomers of NTSA derivatives be distinguished spectroscopically?

Methodological Answer :

Use 1H/13C NMR and IR spectroscopy to differentiate isomers:

- 1,3,6-NTSA : Characteristic aromatic proton splitting patterns (δ 7.8–8.2 ppm) and symmetric sulfonate stretching (1200–1250 cm⁻¹).

- 8-amino-1,3,6-NTSA : Amino group vibrations (3400 cm⁻¹) and deshielded protons adjacent to NH₂ (δ 6.5–7.0 ppm) .

Advanced: How to resolve contradictions in NTSA adsorption data across studies?

Methodological Answer :

Contradictions often arise from pH variability and ionic strength effects . To reconcile

- Standardize conditions : Use buffer systems (e.g., 0.1 M NaClO₄) to control ionic strength.

- Replicate experiments : Compare adsorption capacities under identical pH (e.g., pH 2 vs. pH 7) and competing ion concentrations .

Advanced: What synthetic routes yield high-purity NTSA derivatives for functional studies?

Methodological Answer :

Sulfonation and amination protocols :

- Sulfonation : Naphthalene sulfonation at 160°C with fuming H₂SO₄ yields 1,3,6-NTSA. Monitor progress via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1).

- Amination : Nitro group reduction (Sn/HCl) for amino-NTSA derivatives. Purify via recrystallization in ethanol-water (1:2 v/v) .

Tables for Key Experimental Parameters

| Parameter | TRDC Separation | Ozonation Catalysis |

|---|---|---|

| Temperature | 5°C | 25°C |

| pH Range | 2.5–4.0 | 3.0–5.0 |

| Detection Limit (μg/mL) | 0.05 | 0.1 (HPLC-UV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.